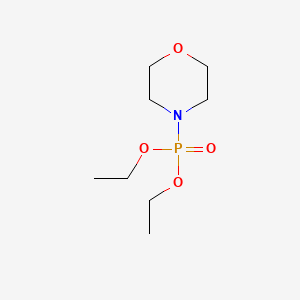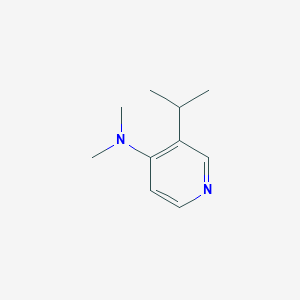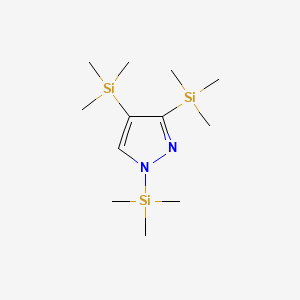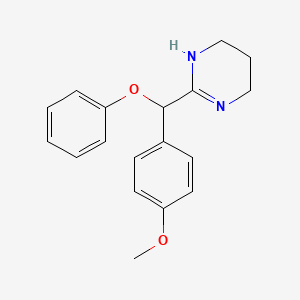![molecular formula C13H14Br2N2O3S B13953225 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid: is an organic compound characterized by the presence of bromine atoms at the 3 and 5 positions of the benzoic acid ring, along with a complex substituent at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the carbamothioyl group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under specific conditions.
Substitution: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced polymers and as a precursor for the production of specialty chemicals.
作用機序
The mechanism of action of 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the carbamothioyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include covalent modification of active sites or allosteric regulation of protein function.
類似化合物との比較
- 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamoyl]amino}benzoic acid
- 3,5-Dichloro-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid
- 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid ethyl ester
Uniqueness: The presence of the carbamothioyl group in this compound distinguishes it from other similar compounds, providing unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
特性
分子式 |
C13H14Br2N2O3S |
|---|---|
分子量 |
438.14 g/mol |
IUPAC名 |
3,5-dibromo-2-(2,2-dimethylpropanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C13H14Br2N2O3S/c1-13(2,3)11(20)17-12(21)16-9-7(10(18)19)4-6(14)5-8(9)15/h4-5H,1-3H3,(H,18,19)(H2,16,17,20,21) |
InChIキー |
XVUZENOKRNZPFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C=C(C=C1Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)


![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)

![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)


